molecular formula C27H18N2O4S2 B10888999 1-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]naphthalen-2-yl 4-methylbenzenesulfonate

1-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]naphthalen-2-yl 4-methylbenzenesulfonate

Cat. No.: B10888999
M. Wt: 498.6 g/mol
InChI Key: YAFOHBYSTNNCKQ-XYGWBWBKSA-N
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Description

1-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-2-NAPHTHYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound that belongs to the class of thiazolo[3,2-a]benzimidazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[3,2-a]benzimidazoles typically involves the annulation of a thiazole ring to a benzimidazole moiety. One common method is the reaction of 2-mercaptobenzimidazole with ketones in boiling acetic acid (AcOH) and sulfuric acid (H₂SO₄), followed by cyclization using polyphosphoric acid (PPA) or [hydroxy(tosyloxy)iodo]benzene .

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-2-NAPHTHYL 4-METHYL-1-BENZENESULFONATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Scientific Research Applications

1-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-2-NAPHTHYL 4-METHYL-1-BENZENESULFONATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[3,2-a]benzimidazole moiety can bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H18N2O4S2

Molecular Weight

498.6 g/mol

IUPAC Name

[1-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]naphthalen-2-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C27H18N2O4S2/c1-17-10-13-19(14-11-17)35(31,32)33-24-15-12-18-6-2-3-7-20(18)21(24)16-25-26(30)29-23-9-5-4-8-22(23)28-27(29)34-25/h2-16H,1H3/b25-16-

InChI Key

YAFOHBYSTNNCKQ-XYGWBWBKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)/C=C\4/C(=O)N5C6=CC=CC=C6N=C5S4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)C=C4C(=O)N5C6=CC=CC=C6N=C5S4

Origin of Product

United States

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